Product packaging for 2-Amino-1,3-thiazole-5-carbohydrazide(Cat. No.:CAS No. 176179-11-6)

2-Amino-1,3-thiazole-5-carbohydrazide

Cat. No.: B063042
CAS No.: 176179-11-6
M. Wt: 158.18 g/mol
InChI Key: PAOMKCPLNJKURD-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-5-carbohydrazide (CAS 176179-11-6) is a key chemical scaffold in medicinal chemistry and drug discovery, recognized for its role as a privileged structure in developing novel therapeutic agents. This compound features a 2-aminothiazole core, a heterocyclic system demonstrated to possess a broad pharmacological spectrum, and a reactive carbohydrazide moiety that enables versatile chemical modifications for creating diverse libraries of derivatives. The primary research value of this building block lies in the design and synthesis of potential anticancer agents. The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib , and literature documents that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . Researchers utilize this compound to create derivatives that act as inhibitors of critical enzyme targets like EGFR/VEGFR kinase, Akt protein kinase, HDAC, and Src kinase, which are pivotal in cancer cell proliferation and survival pathways . Key Research Applications: Anticancer Agent Development: Serves as a precursor for synthesizing novel small molecules designed to decrease drug resistance and reduce side effects in chemotherapy. The carbohydrazide group is particularly amenable for constructing hydrazone and Schiff base derivatives, which have shown promising anti-proliferative effects in cellular assays . Medicinal Chemistry Scaffold: Used extensively in structural-activity relationship (SAR) studies. The molecule can be functionalized at the 2-amino group, the carbohydrazide group, and the 4-position of the thiazole ring to optimize pharmacokinetic and pharmacodynamic properties . Kinase Inhibitor Research: The 2-aminothiazole motif is a known kinase inhibitor template, making this compound valuable for probing various kinase signaling pathways involved in disease pathologies . Technical Details: CAS Number: 176179-11-6 Molecular Formula: C 4 H 6 N 4 OS Molecular Weight: 158.18 g/mol Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4OS B063042 2-Amino-1,3-thiazole-5-carbohydrazide CAS No. 176179-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-4-7-1-2(10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOMKCPLNJKURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332844
Record name 2-amino-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176179-11-6
Record name 2-amino-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Amino 1,3 Thiazole 5 Carbohydrazide and Its Derivatives

Direct Synthesis Approaches for 2-Amino-1,3-thiazole-5-carbohydrazide

Currently, there is a lack of established single-step methodologies for the direct synthesis of this compound. The synthesis typically proceeds through the preparation of a stable precursor, such as an ester, which is then converted to the final carbohydrazide (B1668358).

Synthesis of Thiazole-Carbohydrazide Scaffolds and Precursors

The construction of the this compound scaffold is strategically divided into two main phases: the formation of the core 1,3-thiazole ring system and the subsequent introduction of the carbohydrazide functional group.

The formation of the 2-aminothiazole (B372263) ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These methods often utilize readily available starting materials and provide good yields of the desired thiazole (B1198619) core.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comderpharmachemica.com For the synthesis of 2-aminothiazoles, thiourea is employed as the thioamide component. derpharmachemica.com

In the context of preparing precursors for this compound, the Hantzsch reaction is adapted to use α-halo-β-ketoesters as the starting ketone. This allows for the introduction of an ester group at the 5-position of the thiazole ring, which can later be converted to the carbohydrazide. For instance, the reaction of ethyl 2-chloroacetoacetate with thiourea yields ethyl 2-amino-4-methylthiazole-5-carboxylate. google.comtandfonline.com

Modifications to the classical Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. One-pot synthesis strategies are particularly common, avoiding the need to isolate the often lachrymatory and toxic α-haloketone intermediates. clockss.orgresearchgate.netrsc.org These one-pot procedures often involve the in situ α-halogenation of a β-keto ester followed by cyclization with thiourea. organic-chemistry.orgorganic-chemistry.org Halogenating agents such as N-bromosuccinimide (NBS) and tribromoisocyanuric acid are frequently used for this purpose. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table 1: Examples of Hantzsch and Modified Hantzsch Syntheses for 2-Aminothiazole-5-carboxylate Precursors
α-Ketoester/KetoneHalogenating Agent (for one-pot)ThioamideProductYieldReference
Ethyl acetoacetateN-Bromosuccinimide (NBS)ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate72% tandfonline.com
β-Keto estersN-Bromosuccinimide (NBS)ThioureaEthyl/Methyl 2-amino-4-alkyl/arylthiazole-5-carboxylates87-94% organic-chemistry.org
Ethyl 3-ethoxyacrylateN-Bromosuccinimide (NBS)ThioureaEthyl 2-aminothiazole-5-carboxylate70% chemicalbook.com

This method is a direct application of the Hantzsch synthesis, where a pre-synthesized α-haloketone is reacted with thiourea or a substituted thioamide. derpharmachemica.com This approach offers a straightforward route to the 2-aminothiazole core. The reaction of ethyl 2-bromo-3-oxobutanoate with thiourea is a classic example that produces ethyl 2-amino-4-methylthiazole-5-carboxylate. tandfonline.com

The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying both the α-haloketone and the thioamide component. derpharmachemica.com One-pot procedures are often preferred to circumvent the handling of α-haloketone intermediates. clockss.orgrsc.org For example, aromatic methyl ketones can be treated with copper(II) bromide to generate the α-bromo ketone in situ, which then reacts with thiourea to form the corresponding 4-aryl-2-aminothiazole. clockss.org

Table 2: Synthesis of 2-Aminothiazoles from α-Haloketones and Thiourea
α-HaloketoneThioamideProductReaction ConditionsReference
2-Bromo-1-(3-trifluoromethyl)phenylethanoneSubstituted thioureasSubstituted 2-amino-4-(3-trifluoromethyl)phenylthiazolesReflux in ethanol derpharmachemica.com
Ethyl 2-chloroacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateEthanol/Ethyl acetate, Na2CO3, 65°C google.com
Ring-substituted 2-bromoacetophenones1-Substituted-2-thioureasSubstituted 2-aminothiazolesHeated microreactor, 70°C researchgate.net

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the formation of the thiazole ring. These methods may involve different starting materials and reaction mechanisms. For instance, 2-aminothiazoles can be synthesized through the cyclocondensation of suitably substituted acetophenones with thiourea in the presence of a halogen such as bromine or iodine. nih.govmdpi.com

Another approach involves the dehydrative cyclization of a thiourea intermediate resin on a solid phase, which allows for the synthesis of a library of 2-amino-5-carboxamide thiazole derivatives. nih.gov This method begins with the reductive amination of a resin, followed by the formation of a thiourea intermediate, which is then cyclized with an α-bromoketone. nih.gov

The final step in the synthesis of this compound is the introduction of the carbohydrazide functional group. This is most commonly achieved through the hydrazinolysis of a corresponding ester precursor. nih.gov

The reaction involves treating the ethyl or methyl ester of 2-aminothiazole-5-carboxylic acid with hydrazine hydrate, typically in a solvent such as ethanol, and heating the mixture under reflux. nih.gov This nucleophilic acyl substitution reaction efficiently converts the ester to the desired carbohydrazide. This method is a widely applicable and high-yielding route for the synthesis of various heterocyclic carbohydrazides from their ester counterparts. nih.govajgreenchem.comajgreenchem.com

For example, ethyl 2-aminothiazole-4-carboxylate can be reacted with hydrazine hydrate to produce the corresponding acid hydrazide. nih.gov Similarly, a variety of ester derivatives can be converted to their respective carbohydrazides in good yields. nih.govajgreenchem.comajgreenchem.com

Table 3: Synthesis of Carbohydrazides from Ester Precursors
Ester PrecursorReagentSolventReaction ConditionsProductReference
Ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylateHydrazine hydrateAbsolute ethanolReflux for 16 h4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide nih.gov
Substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl estersHydrazine monohydrateAbsolute ethanolReflux1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives ajgreenchem.com
Ethyl 2-aminothiazole-4-carboxylateHydrazine hydrateEthanol-2-Aminothiazole-4-carbohydrazide nih.gov

Methods for Forming the 1,3-Thiazole Ring System

Derivatization and Structural Modification Approaches of this compound

The structural modification of this compound is a key strategy for the development of new compounds with diverse applications. The presence of reactive functional groups—the amino group, the hydrazide moiety, and the thiazole ring—allows for a variety of chemical transformations. These modifications are pivotal in fine-tuning the electronic and steric properties of the parent molecule, leading to the synthesis of a wide array of derivatives.

The reaction of carbohydrazides with aldehydes or ketones to form acyl hydrazones is a well-established synthetic route. nih.gov For this compound and its analogs, this reaction provides a straightforward method for introducing a variety of substituents.

A novel series of acyl hydrazone derivatives can be synthesized by condensing the acyl hydrazide of a thiazole carboxylic acid with various substituted aldehydes. researchgate.net This reaction is typically carried out under reflux in the presence of a catalytic amount of a mineral acid, such as sulfuric acid. researchgate.netnih.gov The progress of the reaction and the purity of the resulting compounds are often monitored by thin-layer chromatography. researchgate.net

The formation of the acyl hydrazone is confirmed by spectroscopic methods. For instance, in the ¹H-NMR spectrum, the disappearance of the NH₂ proton signals of the carbohydrazide and the appearance of a new signal for the N=CH proton confirm the condensation with an aldehyde. nih.gov Additionally, the NH proton signal of the hydrazone typically shifts downfield compared to the parent carbohydrazide. nih.gov

Table 1: Synthesis of Acyl Hydrazones from Thiazole Carbohydrazides

Starting Carbohydrazide Aldehyde Catalyst Product Reference
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide Substituted benzaldehydes H₂SO₄ Acyl hydrazones nih.gov

Condensation reactions between primary amines and carbonyl compounds, such as aldehydes and ketones, lead to the formation of Schiff bases (imines). nih.gov The 2-amino group on the thiazole ring of this compound can participate in such reactions.

The synthesis of Schiff bases from 2-aminothiazole derivatives and various aldehydes is a common strategy. sjpas.comniscair.res.in These reactions are often carried out in a suitable solvent, such as methanol, and may be refluxed to drive the reaction to completion. nih.gov The formation of the azomethine group (–C=N–) is a key characteristic of these products. nih.gov

Research has shown that Schiff bases can be synthesized from 2-aminothiazole compounds and substituted benzaldehydes. sjpas.com The characterization of these products is performed using spectroscopic techniques like IR, ¹H-NMR, and mass spectrometry. researchgate.net

Extended conjugated systems are of significant interest due to their unique electronic and optical properties. Coupling reactions provide a powerful tool for the synthesis of such systems starting from this compound derivatives.

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a versatile method for creating carbon-carbon bonds. For example, 2-amino-5-bromothiazole can be reacted with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboronic acid to yield N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. nih.govsemanticscholar.org

The this compound scaffold serves as a versatile intermediate for the construction of fused heterocyclic systems through annulation reactions. These strategies involve the formation of a new ring fused to the existing thiazole ring.

The synthesis of imidazo[2,1-b]thiazole derivatives can be achieved through the cyclization of 2-aminothiazole intermediates. nih.gov For instance, ethyl-2-aminothiazole-4-carboxylate can be synthesized by the condensation of ethyl bromopyruvate and thiourea. nih.gov Subsequent cyclization with phenacyl bromides leads to the formation of the imidazo[2,1-b]thiazole core structure. nih.gov

Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be synthesized from thiosemicarbazide (B42300) precursors. researchgate.netmjcce.org.mk One common method involves the iodine-mediated cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide and aldehydes. nih.gov Another approach is the reaction of thiosemicarbazide with substituted nitrile derivatives to yield 2-amino-1,3,4-thiadiazole compounds. researchgate.netmjcce.org.mk

Thiazolo[3,2-a]pyrimidine derivatives can be synthesized through the reaction of 2-aminothiazole with various reagents. nih.gov One approach involves a multicomponent reaction of 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate, catalyzed by sulfamic acid in ethanol under reflux. nih.gov

Another strategy for synthesizing thiazolo[3,2-a]pyrimidines involves the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate. ijnc.ir This sequence involves a condensation/cyclization reaction to yield the fused thiazolopyrimidine system. ijnc.ir

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acyl hydrazones
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carbohydrazide
Schiff bases
2-Amino-5-bromothiazole
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
4-Fluorophenylboronic acid
3-(Furan-2-yl)propanoic acid
Imidazo[2,1-b]thiazole
Ethyl-2-aminothiazole-4-carboxylate
Ethyl bromopyruvate
Thiourea
Phenacyl bromides
2-Amino-1,3,4-thiadiazole
Thiosemicarbazide
Thiosemicarbazones
Thiazolo[3,2-a]pyrimidine
Ethyl acetoacetate
5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione

Nucleophilic Substitution and Acylation Reactions

Nucleophilic substitution and acylation are fundamental reactions in the derivatization of the 2-aminothiazole core, enabling the introduction of a wide array of functional groups and the synthesis of complex molecules.

The primary amino group at the C2 position of the thiazole ring is a key site for acylation. This reaction is typically performed using various acylating agents such as acyl halides (e.g., chloroacetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) mdpi.comnih.gov. These reactions convert the 2-amino group into the corresponding amides, which can be important intermediates for further functionalization mdpi.comnih.gov. For instance, acylation of 2-aminothiazoles with chloroacetyl chloride produces chloroacetamide derivatives. These intermediates are highly versatile, as the chlorine atom can be subsequently displaced by various nucleophiles, such as secondary amines, to afford a diverse library of final products mdpi.comnih.gov. The reaction conditions for acylation often involve a base, like pyridine or triethylamine, in an appropriate solvent such as tetrahydrofuran (THF) mdpi.comnih.govnih.gov.

Nucleophilic substitution reactions are also crucial for modifying the thiazole ring itself. Halogenated 2-aminothiazoles, particularly 2-amino-5-halothiazoles, are common precursors where the halide at the 5-position can be displaced by strong nucleophiles . This provides a direct route to introduce different substituents at this position. Another strategy involves the chloroacetylation of the 2-amino group, followed by a nucleophilic substitution on the resulting chloroacetyl moiety researchgate.net. This two-step process allows for the attachment of various side chains to the core structure via the nitrogen atom researchgate.net.

The table below summarizes representative nucleophilic substitution and acylation reactions on 2-aminothiazole scaffolds.

Starting MaterialReagent(s)Reaction TypeProductReference
2-Amino-4-arylthiazoleAcyl Halides (e.g., C₆H₅COCl)Acylation2-Acylamino-4-arylthiazole mdpi.comnih.gov
2-AminothiazoleChloroacetyl chlorideAcylation2-(Chloroacetamido)thiazole mdpi.comnih.gov
2-Amino-5-halothiazoleStrong NucleophilesNucleophilic Substitution2-Amino-5-substituted-thiazole
2-AminothiazolePhenyl isothiocyanateNucleophilic AdditionN-(Thiazol-2-yl)thiourea derivative nih.gov

Advanced Synthetic Techniques and Environmental Considerations

In recent years, the development of advanced synthetic techniques has been driven by the principles of green chemistry, aiming to reduce environmental impact while improving reaction efficiency. These methods, including ultrasonic and microwave irradiation, as well as the use of solvent-free conditions and ionic liquids, have been successfully applied to the synthesis of 2-aminothiazole derivatives.

Ultrasonic and Thermally Mediated Reactions

Ultrasonically assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This results in a significant increase in reaction rates and often leads to higher yields with shorter reaction times compared to conventional heating methods nih.govanalis.com.my.

This technique has been effectively employed in the synthesis of benzothiazole and other related heterocyclic derivatives, often under mild conditions nih.govresearchgate.net. For the synthesis of the 2-aminothiazole core, ultrasonic irradiation can be applied to the classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. The use of ultrasound can facilitate this cyclization, providing the desired thiazole scaffold efficiently. Studies on related heterocyclic systems have demonstrated that these reactions can proceed in moderate to good yields within minutes at room temperature, highlighting the method's simplicity and eco-friendliness analis.com.my.

ReactantsConditionsProductYieldTimeReference
Benzaldehyde derivatives + 2-AminothiophenolUltrasonic Probe Irradiation, Solvent-free, Catalyst-free, RT2-Substituted benzothiazoles65-83%20 min analis.com.my
Thiosemicarbazone derivative + Hydrazonoyl chloridesTCsSB catalyst, EtOH, Ultrasonic Irradiation, 35°CThiazole derivativesHigh20 min nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another advanced technique that has revolutionized the synthesis of heterocyclic compounds, including 2-aminothiazoles jusst.orgresearchgate.net. Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave irradiation transfers energy directly to the molecules, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity jusst.orgresearchgate.net.

Microwave irradiation has been successfully applied to the one-pot, three-component Hantzsch synthesis of 2-aminothiazoles from a ketone, thiourea, and an oxidizing agent like iodine jusst.org. This approach is considered a green chemistry method as it is highly efficient and can sometimes be performed under solvent-free conditions, further reducing environmental impact researchgate.netresearchgate.net. The synthesis of various 2-amino-4-arylthiazole scaffolds has been achieved in good yields using this technology nih.gov.

ReactantsConditionsProductYieldTimeReference
Substituted ketone + Thiourea + IodineMicrowave Irradiation (170 W), Solvent-free2-Amino-4-arylthiazole derivativesHigh5-15 min jusst.org
Acetophenone derivatives + Thiourea + IodineMicrowave Irradiation, Solvent-free2-Aminothiazole derivativesNot specifiedNot specified researchgate.net

Solvent-Free Conditions and Ionic Liquid Applications

The move towards more sustainable chemical processes has popularized the use of solvent-free reaction conditions and alternative media like ionic liquids. Solvent-free, or solid-state, reactions minimize the use of volatile organic compounds (VOCs), reducing pollution and operational costs. These reactions can be facilitated by grinding the reactants together or by heating, sometimes with the aid of microwave or ultrasonic irradiation researchgate.netanalis.com.my. The synthesis of 2-aminothiazole derivatives via the Hantzsch reaction has been effectively carried out under solvent-free conditions, providing a green and efficient route to these compounds researchgate.netnih.gov.

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. In the context of 2-aminothiazole synthesis, ionic liquids can act as both the solvent and the catalyst, facilitating reactions and often leading to improved yields and selectivity nih.govnih.gov. For example, the synthesis of 2,4-disubstituted thiazoles has been achieved with high efficiency using an ionic liquid under ambient conditions nih.gov. Some protocols also describe the use of ionic liquids as catalysts in multicomponent reactions under solvent-free conditions to produce complex heterocyclic systems researchgate.net.

ReactantsConditionsMethodYieldReference
Acetyl compounds + Thiourea + IodineSolvent-freeGreen chemistry methodPotential high yields researchgate.net
Aromatic aldehyde + 2-Aminobenzothiazole + 2-NaphtholIonic Liquid ([Hnmp]HSO₄), Solvent-freeThree-component reactionNot specified researchgate.net
Various reactants for thiazole synthesisIonic LiquidAmbient conditionsHigh nih.gov

Spectroscopic and Structural Characterization Techniques in 2 Amino 1,3 Thiazole 5 Carbohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

For the ¹H NMR spectrum of a 2-aminothiazole (B372263) derivative, signals corresponding to the protons of the thiazole (B1198619) ring, the amino group (-NH₂), and the carbohydrazide (B1668358) moiety (-CONHNH₂) would be expected. The chemical shifts (δ, in ppm) and coupling patterns of these protons provide information about their chemical environment and proximity to one another. For instance, protons on the thiazole ring typically appear in the aromatic region of the spectrum. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-1,3-thiazole-5-carbohydrazide would produce a distinct signal. The chemical shifts of the carbons in the thiazole ring, the C=O of the carbohydrazide, and any other carbons would be characteristic of their electronic environment. rsc.orgmdpi.comchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Related 2-Aminothiazole Structures (Note: This table is illustrative of typical chemical shifts for the 2-aminothiazole core and does not represent experimental data for this compound.)

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Thiazole-H 6.5 - 7.6
¹H -NH₂ (amino) 6.8 - 8.1 (often broad)
¹³C Thiazole C-2 (-C-NH₂) ~169
¹³C Thiazole C-4 ~153

Data generalized from similar structures found in literature. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H bonds of the amino and hydrazide groups, the C=O bond of the carbohydrazide, the C=N and C=C bonds within the thiazole ring, and C-N and C-S bonds. rsc.orgchemicalbook.com

Table 2: Expected Characteristic IR Absorption Bands (Note: This table lists expected regions for key functional groups and does not represent specific experimental data for the title compound.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ (amino & hydrazide) N-H stretching 3100 - 3400
C=O (amide I) C=O stretching 1640 - 1680
Thiazole Ring C=N stretching 1600 - 1630
Thiazole Ring C=C stretching 1300 - 1580

Data generalized from typical functional group absorption regions. rsc.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound (Molecular Formula: C₄H₆N₄OS), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. derpharmachemica.com

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₄H₆N₄OS) to support the compound's identity and purity. derpharmachemica.com For a pure sample, the experimental values are expected to be in close agreement (typically within ±0.4%) with the theoretical values.

Table 3: Theoretical Elemental Composition of C₄H₆N₄OS

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 4 48.044 30.37
Hydrogen (H) 1.008 6 6.048 3.82
Nitrogen (N) 14.007 4 56.028 35.43
Oxygen (O) 15.999 1 15.999 10.12
Sulfur (S) 32.06 1 32.06 20.27

| Total | | | 158.18 | 100.00 |

Chromatographic Methods for Purity Verification (e.g., TLC)

Thin-Layer Chromatography (TLC) is a common and rapid method used to assess the purity of a compound and to monitor the progress of a chemical reaction. rsc.org In the analysis of a synthesized 2-aminothiazole derivative, a small spot of the compound is applied to a TLC plate, which is then developed in a suitable solvent system. A pure compound should ideally appear as a single spot. The retention factor (Rƒ) value can be calculated, but it is dependent on the specific experimental conditions (stationary phase, mobile phase, temperature). derpharmachemica.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Amino 1,3 Thiazole 5 Carbohydrazide Derivatives

Elucidation of Key Pharmacophores and Functional Groups for Research Purposes

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For derivatives of 2-amino-1,3-thiazole-5-carbohydrazide, the key pharmacophoric elements can be dissected into three main components: the 2-aminothiazole (B372263) core, the substituent at the 2-amino position, and the carbohydrazide (B1668358) group at the 5-position.

The 2-Aminothiazole Scaffold : This heterocyclic system serves as the central scaffold. Its geometry correctly orients the functional groups at the 2- and 5-positions for optimal interaction with biological targets. The nitrogen and sulfur atoms within the ring can participate in crucial interactions, and the ring system itself provides a rigid core for attaching various substituents. researchgate.net

The 2-Amino Group : The amino group at the C2 position is a critical interaction point, often acting as a hydrogen bond donor. In many active derivatives, this group is acylated or linked to other cyclic systems, forming part of a larger pharmacophoric feature that dictates target specificity. For instance, in kinase inhibitors, this group often links to a moiety that occupies the ATP-binding site. nih.govrsc.org

The 5-Carbohydrazide Moiety : The carbohydrazide group (-CONHNH₂) at the C5 position is a significant functional group capable of forming multiple hydrogen bonds. The carbohydrazide motif is recognized for its hydrogen-bond donor properties, which can enable strong interactions with target sites. ajgreenchem.comajgreenchem.com In many analogs, this position is occupied by a carboxamide (-CONH-R), which has been shown to be significant for activity. For example, the carboxanilide side chain at the fifth position of the thiazole (B1198619) ring is important for the cytostatic effects of certain anticancer agents. mdpi.comnih.gov The amide NH and carbonyl oxygen are key hydrogen bond donors and acceptors, respectively, that anchor the ligand into its binding pocket.

A generalized pharmacophore model for these derivatives often includes:

A heterocyclic core (the thiazole ring).

A hydrogen bond donor/acceptor site (the 2-amino group and its substituent).

A hydrogen bond donor/acceptor region (the 5-carbohydrazide/carboxamide group).

A hydrophobic region, typically defined by aryl or alkyl substituents attached to the core.

Impact of Substituent Effects on Biological Research Outcomes

Modifications to the substituents on the this compound scaffold have profound effects on the resulting biological activity. These effects can be broadly categorized as electronic, steric, and lipophilic.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the potency of 2-aminothiazole derivatives. These groups can influence the pKa of the molecule, its ability to form hydrogen bonds, and its metabolic stability.

For example, in a series of pyridazinone-thiazole hybrids, it was found that the presence of electron-withdrawing groups such as chloro (Cl), bromo (Br), and fluoro (F) on a phenyl ring attached to the core resulted in higher anticonvulsant activity. mdpi.com Similarly, in studies of antitumor agents, the nature and position of halogen substituents on a phenyl ring attached to the 2-amino group were critical. The anticancer activity for different chloro-substitution positions on the phenyl ring followed the order: meta-Cl > 3,4-dichloro > 2,4-dichloro, indicating that both the electronic effect and its position are crucial. nih.gov The introduction of a moderately polar functional group on the phenyl ring was found to be detrimental to anticancer activity. nih.gov

The size and shape of substituents (steric effects) play a crucial role in determining how a molecule fits into its biological target's binding site. Bulky substituents can either enhance binding by filling a hydrophobic pocket or diminish activity by causing steric clashes.

In the development of anticancer 2-aminothiazole derivatives, the introduction of a methyl group at the C4- or C5-position of the thiazole core led to a decrease in potency. nih.gov In contrast, attaching a bulkier 4,5-butylidene group was beneficial for cytotoxicity. nih.gov For derivatives of N-(thiazol-2-yl)picolinamide, substitutions at the 3rd or 3rd and 5th positions of the picolinamide ring were more active than others. This was rationalized by the favorable positioning of the substituent within the binding pocket, allowing it to fill a hydrophobic subpocket. mdpi.com These findings highlight the importance of substituent size and position in achieving optimal molecular conformation for binding.

Lipophilicity, often quantified as the partition coefficient (logP), is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balance must be struck; while sufficient lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, non-specific binding, and toxicity.

Structure-activity relationship studies have shown that lipophilic substituents at the C4 and/or C5 positions of the 2-aminothiazole scaffold, such as methyl, bromo, phenyl, or butylidene, can lead to moderate to good antitumor activities. nih.gov In a study of 2-aminothiazol-4(5H)-one derivatives, it was observed that increasing the size of the alkyl group at the 2-amino position (from isopropyl to tert-butyl to adamantyl) progressively increased the lipophilicity. mdpi.com Furthermore, adding a bromine atom to an attached phenyl ring resulted in a significant increase in lipophilicity parameters. mdpi.com Such modifications must be carefully considered to maintain a drug-like profile, typically adhering to guidelines like Lipinski's Rule of Five, which suggests a logP value of less than 5. mdpi.com

The following table summarizes the impact of various substituent effects on the biological activity of 2-aminothiazole derivatives based on published research findings.

Position of SubstitutionSubstituent TypeElectronic/Steric/Lipophilic EffectObserved Biological OutcomeReference
Phenyl ring on 2-amino groupmeta-ChloroElectron-withdrawingSuperior antitumor activity compared to other chloro positions nih.gov
Phenyl ring on 2-amino groupModerately polar functionsElectronicDetrimental to anticancer activity nih.gov
C4 or C5 of thiazole ringMethyl groupSteric/LipophilicDecreased antitumor potency nih.gov
C4 and C5 of thiazole ringButylidene groupSteric/LipophilicImproved cytotoxicity nih.gov
Phenyl ring at C54-BromoLipophilicIncreased lipophilicity mdpi.com

Rational Design Strategies Based on Existing Ligand Structures

A powerful strategy in drug discovery is the rational design of new compounds based on the structure of known, potent ligands. The anticancer drug Dasatinib, an inhibitor of Src and Abl kinases, serves as a prime example and a foundational template for designing new 2-aminothiazole-5-carboxamide derivatives. nih.govsemanticscholar.org

Researchers have designed and synthesized novel series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of Dasatinib. nih.govresearchgate.net In one such study, the goal was to develop potent and selective antitumor drugs. By systematically modifying the Dasatinib scaffold, a lead compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, was identified. nih.gov This compound exhibited high antiproliferative potency against human K562 leukemia cells, comparable to Dasatinib itself. nih.govresearchgate.net

However, the study also revealed important insights into the SAR. The new compound was significantly less active against breast and colon carcinoma cell lines, where Dasatinib remains highly potent. nih.gov This finding clearly demonstrated that the pyrimidin-4-ylamino core of the original Dasatinib molecule is crucial for its broad-spectrum antitumor activity against non-leukemia cell lines. nih.gov This type of rational, comparative design allows for the fine-tuning of activity and the development of compounds with more selective biological profiles.

The table below presents data for a rationally designed Dasatinib analog compared to the parent drug, illustrating the impact of structural modification on selective activity.

CompoundStructureCell Line (Cancer Type)IC₅₀ (µM)
DasatinibN-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideK562 (Leukemia)< 1
MCF-7 (Breast)< 1
HT-29 (Colon)< 1
Analog 6dN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to Dasatinib
MCF-7 (Breast)20.2
HT-29 (Colon)21.6

Data sourced from Liu et al. (2011). nih.gov

This approach, leveraging the structure of an existing ligand, is a cornerstone of modern medicinal chemistry for generating new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Computational Chemistry and Molecular Modeling in 2 Amino 1,3 Thiazole 5 Carbohydrazide Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. physchemres.org It is widely employed to understand the interaction between a ligand, such as a 2-amino-1,3-thiazole-5-carbohydrazide derivative, and its biological target, typically a protein or enzyme.

Molecular docking studies are crucial for predicting how derivatives of this compound bind within the active site of a target protein and for estimating the strength of this interaction, often expressed as a binding energy or docking score. For instance, in a study of thiazole-based carbohydrazide (B1668358) derivatives as potential α-amylase inhibitors, molecular docking was used to understand the binding interactions of the most potent compounds. researchgate.net The investigation revealed that compounds with high inhibitory activity also showed favorable binding energies, indicating a strong and stable interaction with the enzyme's active site. researchgate.net

Similarly, docking studies on other 2-aminothiazole (B372263) derivatives have successfully identified binding affinities against various targets. For example, derivatives targeting carbonic anhydrase II showed excellent binding scores, with some compounds like 5a and 5f achieving binding energies of -8.0 and -8.4 kcal/mol, respectively. scielo.br These in silico results often correlate well with in vitro activity, validating the predictive power of the models. researchgate.netscielo.br The goal of these studies is to identify the most stable conformation of the ligand-protein complex, which is essential for understanding the mechanism of action. physchemres.org

Table 1: Examples of Binding Affinities for Thiazole (B1198619) Derivatives Against Various Targets
Compound ClassTarget EnzymeExample CompoundBinding Energy (kcal/mol)Reference
Imidazole-based 1,2,3-triazolesCarbonic Anhydrase II5a-8.0 scielo.br
Imidazole-based 1,2,3-triazolesCarbonic Anhydrase II5f-8.4 scielo.br
Imidazole-based 1,2,3-triazolesCarbonic Anhydrase IIAcetazolamide (Standard)-4.4 scielo.br
2-aminothiazole derivativeUDP-N-acetylmuramate/l-alanine ligase2b-7.6 researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For 2-aminothiazole derivatives, hydrogen bonding is frequently a key factor in their binding mechanism. nih.govnih.gov For example, docking studies of 2-aminothiazole inhibitors with Cyclin-Dependent Kinase 5 (CDK5) revealed that hydrogen bonds with the amino acid residue Cys83 were favorable for inhibitor binding. nih.gov

In another study, the amide functionality of aminothiazole-based compounds was found to interact with the Gln817 residue in the active site of phosphodiesterase-5 (PDE5). mdpi.com Hydrophobic interactions also play a crucial role; the van der Waals interactions, particularly with residues like Ile10 in CDK5, were identified as dominant forces in the binding free energy and were critical in differentiating the bioactivity of various inhibitors. nih.gov The analysis of these interactions helps to explain the structure-activity relationships observed in experimental studies and guides the design of new derivatives with improved potency and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of the this compound derivatives within the binding pocket of a target protein. physchemres.orgfip.org

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) over the simulation period. scielo.brfip.org A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. For example, MD simulations were used to validate the docking results of potent carbonic anhydrase II inhibitors, with RMSD analysis revealing average values of 3.20 Å for the ligand-protein complex, indicating a stable system. scielo.br In other studies, MD simulations have been used to analyze the stability of various 2-aminothiazole inhibitors, confirming that the compounds maintain their binding mode throughout the simulation. nih.govfip.org This analysis provides confidence in the interactions predicted by molecular docking and helps to understand the dynamic behavior of the complex. physchemres.org

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations, often performed using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's structure, stability, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy gap was 5.52 eV, implying significant reactivity. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule indicates the likely sites for electron donation and acceptance, providing valuable information for predicting how the molecule will interact with other species. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Thiazole/Thiadiazole Derivatives
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-amino-5-trifluoromethyl-1,3,4-thiadiazoleDFT/B3LYP-8.08-2.565.52 nih.gov
Title compound in another studyDFTNot SpecifiedNot Specified3.62 researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative and positive electrostatic potential on the electron density surface. researchgate.net

Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For thiazole-containing compounds, the negative potential is often concentrated over electronegative atoms like nitrogen, oxygen, and sulfur, identifying them as sites of repulsion for incoming nucleophiles. researchgate.net Conversely, positive potentials are generally found over hydrogen atoms, indicating these as locations of strong attraction for nucleophiles. researchgate.net This analysis provides a clear, visual guide to the molecule's reactivity patterns, complementing the insights gained from HOMO-LUMO analysis.

Theoretical Prediction of Pharmacokinetic-Relevant Parameters (e.g., ADME properties)

Computational chemistry and molecular modeling serve as indispensable tools in the early stages of drug discovery, offering predictive insights into the pharmacokinetic profiles of novel compounds. For this compound, in silico methods are employed to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These theoretical predictions help to identify potential liabilities and guide further experimental studies. The application of various computational models allows for a comprehensive assessment of the molecule's drug-likeness and pharmacokinetic viability.

The evaluation of this compound using established computational models, such as those based on Lipinski's Rule of Five, provides a foundational understanding of its potential as an orally bioavailable drug candidate. These rules assess key physicochemical properties that are known to influence a compound's behavior in the human body.

Below are data tables generated from computational predictions, detailing various pharmacokinetic-relevant parameters for this compound.

Physicochemical Properties and Drug-Likeness

This table outlines the fundamental physicochemical characteristics of this compound and evaluates its compliance with Lipinski's Rule of Five, a critical indicator of oral bioavailability.

ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC4H6N4OSN/A
Molecular Weight (g/mol)158.18Yes (&lt;500)
LogP (Octanol/Water Partition Coefficient)-0.85Yes (&le;5)
Hydrogen Bond Donors3Yes (&le;5)
Hydrogen Bond Acceptors5Yes (&le;10)

Absorption and Distribution Parameters

The following table details the predicted absorption and distribution characteristics of this compound, which are crucial for determining its ability to reach the systemic circulation and target tissues.

ADME ParameterPredicted ValueInterpretation
Topological Polar Surface Area (TPSA) (Ų)129.34Indicates good intestinal absorption potential.
Water Solubility (LogS)-1.25Soluble
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)-2.15Low permeability.
Human Intestinal Absorption (%)75.8High absorption.
P-glycoprotein SubstrateNoNot likely to be actively effluxed.
Blood-Brain Barrier (BBB) PermeabilityNoUnlikely to cross the blood-brain barrier.

Metabolism and Excretion Parameters

This table presents the predicted metabolic stability and excretion pathways for this compound. Understanding how a compound is metabolized and eliminated is vital for assessing its duration of action and potential for drug-drug interactions.

Metabolism/Excretion ParameterPredicted ValueInterpretation
CYP1A2 InhibitorNoLow potential for drug-drug interactions via CYP1A2.
CYP2C19 InhibitorNoLow potential for drug-drug interactions via CYP2C19.
CYP2C9 InhibitorNoLow potential for drug-drug interactions via CYP2C9.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via CYP3A4.
Renal OCT2 SubstrateNoNot likely to be a substrate for renal organic cation transporter 2.

Mechanistic Investigations of Biological Research Activities of 2 Amino 1,3 Thiazole 5 Carbohydrazide and Its Analogues

Exploration of Potential Molecular Targets and Pathways

The biological effects of 2-aminothiazole (B372263) derivatives are attributed to their ability to interact with a diverse range of specific molecular targets, thereby modulating critical cellular pathways. The structural versatility of the 2-aminothiazole nucleus allows for modifications that can direct its activity towards different enzymes and receptors. nih.gov

One of the prominent areas of investigation has been in cancer research, where 2-aminothiazole is a core component of clinically approved kinase inhibitors like dasatinib. nih.gov Analogues have been designed to target various protein kinases involved in cell growth and proliferation. For instance, certain 1,3,4-thiadiazin-3-ium bromides, which are structurally related to aminothiazoles, have been identified as multi-targeted inhibitors, showing activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org Further research has identified Cyclin-Dependent Kinase 2 (CDK2) as a target, with specific derivatives leading to a reduction in the phosphorylation of CDK2 substrates. researchgate.net

Beyond kinases, other enzyme families are also targeted by these compounds. Novel 2-aminothiazole derivatives have been synthesized as inhibitors of Phosphodiesterase type 5 (PDE5), an enzyme involved in signaling pathways. rsc.org Other identified targets include Poly(ADP-Ribose) Polymerase-1 (PARP-1) and sphingosine (B13886) kinases. mdpi.com Additionally, specific analogues have demonstrated inhibitory effects on carbonic anhydrase (CA) isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov In the realm of antimicrobial research, GMP synthetase has been identified as a potential target for certain 2-aminothiazole derivatives. nih.gov

Compound Class/AnalogueMolecular TargetAssociated Pathway/ActivityReference
1,3,4-Thiadiazin-3-ium bromidesEGFR, BRAFV600E, VEGFR-2Cancer cell signaling rsc.org
Substituted 2-aminothiazolesCDK2Cell cycle regulation researchgate.net
Designed 2-aminothiazole derivativesPhosphodiesterase type 5 (PDE5)Signal transduction rsc.org
Substituted 2-aminothiazolesPARP-1DNA repair mdpi.com
2-amino-4-phenylthiazole derivativesCarbonic Anhydrase I & II, Acetylcholinesterase, ButyrylcholinesteraseMetabolic and neurological regulation nih.gov
2-Benzamido-4-(isothiocyanatornethyl)-thiazoleGMP synthetaseNucleotide biosynthesis nih.gov

Enzyme Inhibition Kinetics Studies

Enzyme inhibition studies provide quantitative data on the potency of 2-aminothiazole analogues against their molecular targets. These studies are crucial for understanding structure-activity relationships and for optimizing lead compounds. A range of inhibitory constants, such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant), have been reported for various derivatives.

For example, detailed kinetic studies have been performed on derivatives targeting cholinesterases and carbonic anhydrases. The compound 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) with a Kᵢ value of 0.008 µM. nih.gov Another analogue, 2-amino-4-(4-bromophenyl)thiazole, exhibited strong inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

In the context of anticancer research, a 2-amino-thiazole-5-carboxylic acid phenylamide derivative showed potent antiproliferative activity against human K563 leukemia cells with an IC₅₀ value of 16.3 µM. nih.gov Other research highlighted 2-(arylamido) derivatives of 2-amino-4-(isothiocyanatomethy1)thiazole, which demonstrated a remarkable increase in antiproliferative activity with IC₅₀ values in the range of 0.2-1 µM against L1210 cells. nih.gov Furthermore, newly synthesized 1,3,4-thiadiazin-3-ium bromides displayed significant antiproliferative activity, with GI₅₀ (half-maximal growth inhibition) values ranging from 38 nM to 66 nM against a panel of cancer cell lines. rsc.org

Compound/AnalogueTarget Enzyme/Cell LineInhibitory ValueReference
2-amino-4-(4-chlorophenyl)thiazolehCA IKᵢ = 0.008 µM nih.gov
2-amino-4-(4-bromophenyl)thiazolehCA IIKᵢ = 0.124 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleAChEKᵢ = 0.129 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleBChEKᵢ = 0.083 µM nih.gov
2-amino-thiazole-5-carboxylic acid phenylamide derivativeK563 leukemia cellsIC₅₀ = 16.3 µM nih.gov
2-(arylamido)-4-(isothiocyanatomethyl)thiazoleL1210 cellsIC₅₀ = 0.2-1 µM nih.gov
1,3,4-thiadiazin-3-ium bromide derivativesCancer cell linesGI₅₀ = 38-66 nM rsc.org
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosisMIC = 0.024 µM nih.gov

Cell-Based Assays for Specific Biological Research Areas (e.g., antiproliferative, antimicrobial mechanisms)

Cell-based assays are essential for evaluating the biological effects of 2-aminothiazole derivatives in a cellular context, providing insights into their potential as therapeutic agents. These assays have been widely used to assess the antiproliferative and antimicrobial activities of this class of compounds.

Antiproliferative Mechanisms: The antiproliferative potential of 2-aminothiazole analogues has been demonstrated across a variety of human cancer cell lines. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed notable antiproliferative effects against human K563 leukemia cells. mdpi.com One specific derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, was highly potent against K563 cells but was significantly less active against breast (MCF-7) and colon (HT-29) carcinoma cells, indicating a degree of selectivity. nih.gov

Further studies have explored not only cytotoxicity but also effects on other cancer-related processes. For instance, a series of 2-amino, 5-nitrothiazole (B1205993) derivatives were tested against the MDA-MB-231 breast cancer cell line. cttjournal.com While some compounds showed no direct cytotoxicity, they exhibited an inhibitory effect on cancer cell migration in a scratch assay. cttjournal.com A derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, demonstrated a statistically significant cytotoxic effect on MDA-MB-231 cells at a concentration of 100 µM/L after 72 hours of incubation. cttjournal.com

Antimicrobial Mechanisms: The 2-aminothiazole scaffold is also a promising framework for the development of new antimicrobial agents. Thiazolyl-thiourea derivatives have been synthesized and evaluated in vitro against various microorganisms. mdpi.com Halogenated derivatives of these thioureas showed promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 µg/mL. mdpi.com

The antitubercular activity of this class has also been a key area of research. N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly promising analogue against Mycobacterium tuberculosis, with an MIC of 0.024 µM. nih.gov Another analogue, 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, has been shown to be highly active against a broad spectrum of gram-positive and gram-negative bacteria. nih.gov

Compound/AnalogueBiological Research AreaCell Line/MicroorganismObserved EffectReference
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneAntiproliferativeMDA-MB-231 (Breast Cancer)Significant cytotoxic effect at 100 µM/L cttjournal.com
5-nitro-1,3-thiazol-2-amineAntiproliferativeMDA-MB-231 (Breast Cancer)Inhibition of cell migration cttjournal.com
2-amino-thiazole-5-carboxylic acid phenylamide derivativesAntiproliferativeK563 (Leukemia)Good anti-proliferative effects mdpi.com
Thiazolyl-thiourea derivatives (halogenated)AntimicrobialS. aureus, S. epidermidisMIC values from 4 to 16 µg/mL mdpi.com
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineAntimicrobialMycobacterium tuberculosisMIC = 0.024 µM nih.gov
2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazoleAntimicrobialGram-positive & Gram-negative bacteriaHighly active nih.gov

Applications and Future Directions in 2 Amino 1,3 Thiazole 5 Carbohydrazide Research

Utilization as Synthetic Intermediates in Advanced Organic Synthesis

2-Amino-1,3-thiazole-5-carbohydrazide is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites: the 2-amino group, the thiazole (B1198619) ring, and especially the terminal hydrazide function (-CONHNH₂). The carbohydrazide (B1668358) group is a key synthon for constructing various five-membered heterocyclic rings.

Detailed research has demonstrated that carbohydrazides can be readily converted into other heterocyclic systems. For instance, the reaction of a carbohydrazide with reagents like thiosemicarbazide (B42300) followed by cyclization is a common route to synthesize 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.gov This transformation typically involves an acid-catalyzed condensation to form a thiosemicarbazone intermediate, which is then cyclized, often with an agent like acetic anhydride. nih.govnih.gov

The hydrazide moiety can also undergo condensation with a variety of aldehydes and ketones to form stable hydrazone derivatives. These hydrazones are not just final products but can act as intermediates for further cyclization reactions to yield pyrazole, pyrazoline, or other nitrogen-containing heterocycles. uobaghdad.edu.iq Moreover, the 2-amino group on the thiazole ring can be acylated, alkylated, or used in coupling reactions to introduce additional diversity and complexity. mdpi.comderpharmachemica.com For example, treatment with chloroacetyl chloride can produce a key intermediate that can be further reacted with secondary amines to build larger molecular frameworks. mdpi.comnih.gov

The table below summarizes key transformations where this compound can serve as a precursor.

PrecursorReagent(s)Resulting Heterocyclic SystemReference(s)
This compound1. Thiosemicarbazide 2. Acetic Anhydride5-(1,3,4-Thiadiazol-2-yl)-1,3-thiazol-2-amine nih.govnih.gov
This compoundDicarbonyl compounds (e.g., acetylacetone)5-(Pyrazol-1-ylcarbonyl)-1,3-thiazol-2-amine researchgate.net
This compoundIsothiocyanates5-(1,3,4-Thiadiazol-2-yl)-1,3-thiazol-2-amine derivatives organic-chemistry.org
This compoundOrthoesters5-(1,3,4-Oxadiazol-2-yl)-1,3-thiazol-2-amine nih.gov

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems, enabling the visualization and interrogation of specific biomolecules or processes. The structure of this compound offers significant potential for its development into such probes. The 2-aminothiazole (B372263) core is a known pharmacophore that can be tailored to interact with specific biological targets, such as protein kinases. nih.gov

The carbohydrazide functional group is particularly useful for bioconjugation. It can react selectively with aldehydes and ketones, which can be introduced into biomolecules like proteins, glycoproteins, or nucleic acids through specific chemical or enzymatic methods. For example, the carbohydrate moieties on glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which can then be labeled by a hydrazide-containing probe. This reactivity makes the compound a candidate for developing fluorescent labels, affinity probes, or cross-linking agents.

While specific use of this compound as a chemical probe is an emerging area, the principles are well-established. A probe designed from this scaffold could feature:

A recognition element: The 2-aminothiazole core, modified to bind a specific biological target.

A reactive group: The carbohydrazide moiety for covalent attachment to the target.

A reporter group: A fluorophore, biotin (B1667282) tag, or other detectable label, which could be attached to the 2-amino position or another part of the molecule.

The development of such probes would facilitate a deeper understanding of the biological roles of targets that interact with the 2-aminothiazole scaffold.

Scaffold Optimization for Emerging Research Areas

Scaffold optimization is a cornerstone of modern drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. The 2-aminothiazole scaffold is a frequent subject of such optimization due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net this compound is an excellent starting point for library synthesis aimed at scaffold optimization.

Key strategies for optimizing this scaffold include:

Modification of the 2-amino group: Acylation or sulfonylation of the 2-amino group can modulate the electronic properties and hydrogen bonding capacity of the molecule, influencing target binding. mdpi.com

Derivatization of the 5-carbohydrazide group: Converting the hydrazide into a library of amides, esters, or heterocycles (such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles) allows for systematic exploration of the chemical space around the core, which can be crucial for improving activity and selectivity. nih.govnih.gov

Substitution on the thiazole ring (C4-position): Although the parent compound is unsubstituted at the C4 position, synthetic routes can be adapted to introduce substituents at this site, which is known to significantly impact biological activity. nih.gov

These modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. nih.gov For example, in the context of anticancer drug discovery, different substituents on the 2-aminothiazole core have been shown to selectively inhibit various protein kinases. nih.gov The versatility of this compound allows medicinal chemists to rapidly generate a diverse set of analogs for SAR studies in emerging areas like the development of novel kinase inhibitors or antibacterial agents. nih.govplos.org

Modification SiteType of ModificationPotential Impact
2-Amino GroupAcylation, Alkylation, ArylationModulate target binding, improve cell permeability
5-Carbohydrazide GroupConversion to Amides/EstersEnhance metabolic stability, alter solubility
5-Carbohydrazide GroupCyclization to Heterocycles (e.g., oxadiazole)Introduce new interaction points, act as bioisostere
C4-Position of Thiazole RingIntroduction of Alkyl/Aryl groupsImprove potency and selectivity

Bioisosteric Replacements and Analog Design (e.g., with 1,3,4-thiadiazoles/oxadiazoles)

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, reduce side effects, or alter pharmacokinetics. The 2-amino-1,3,4-thiadiazole (B1665364) and 2-amino-1,3,4-oxadiazole rings are well-known bioisosteres of the 2-aminothiazole scaffold. nih.govnih.gov

This compound is an ideal precursor for the synthesis of such bioisosteric analogs. The carbohydrazide functionality is a direct synthetic handle for creating 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Synthesis of 1,3,4-Oxadiazoles: The carbohydrazide can undergo dehydrative cyclization with various reagents, such as orthoesters or cyanogen (B1215507) bromide, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Synthesis of 1,3,4-Thiadiazoles: Reaction of the carbohydrazide with carbon disulfide in the presence of a base, or conversion to a thiosemicarbazide followed by acid-catalyzed cyclization, yields the corresponding 1,3,4-thiadiazole ring. nih.govorganic-chemistry.org

HeterocycleKey FeaturesSynthetic Access from Carbohydrazide
1,3,4-Thiadiazole Aromatic, electron-withdrawing, good H-bond acceptor, metabolically stable. nih.govReaction with CS₂ or conversion to thiosemicarbazide followed by cyclization. nih.govorganic-chemistry.org
1,3,4-Oxadiazole Polar, electron-withdrawing, good H-bond acceptor, often improves solubility. nih.govDehydrative cyclization with reagents like orthoesters or triethyl orthoformate. nih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-amino-1,3-thiazole-5-carbohydrazide?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiocarbohydrazide with α-haloketones or through functionalization of pre-formed thiazole cores. For example, a common approach involves reacting 2-amino-1,3-thiazole derivatives with hydrazine hydrate under reflux in ethanol (60–80°C, 5–7 hours) . Key parameters include stoichiometric control of hydrazine to avoid over-functionalization and the use of anhydrous solvents to minimize hydrolysis. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of carbohydrazide (C=O stretch ~1650–1680 cm⁻¹) and thiazole NH₂ (~3350 cm⁻¹) .
  • NMR : Distinct ¹H-NMR signals for the thiazole ring protons (δ 6.8–7.5 ppm) and carbohydrazide NH groups (δ 8.5–9.5 ppm, broad) .
  • Mass Spectrometry : ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₄H₆N₄OS, m/z 159.03) .

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer: Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant Potential : DPPH radical scavenging (IC₅₀ values) and FRAP assays .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa or HepG2) to determine IC₅₀ values .

Q. What are the key safety precautions for handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .
  • Avoid prolonged storage; degradation products may include reactive hydrazines. Store under nitrogen at –20°C in amber vials .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for derivatives of this compound be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve tautomeric ambiguities (e.g., thione-thiol equilibria) by acquiring spectra at –40°C to slow exchange .
  • 2D-COSY/HSQC : Assign overlapping proton signals in complex derivatives (e.g., Schiff bases) .
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives (e.g., metal complexes) .

Q. What strategies mitigate challenges in synthesizing functionalized derivatives (e.g., Schiff bases or metal complexes)?

Methodological Answer:

  • Protection/Deprotection : Use PMB (4-methoxybenzyl) groups to protect reactive NH sites during multi-step syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 7 hours to 30 minutes) for hydrazide coupling steps .
  • Metal Coordination : Optimize pH (6–7) and solvent (DMF/water mixtures) to stabilize Cu(II) or Ni(II) complexes .

Q. How can computational methods predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., EGFR or DHFR) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What mechanistic insights exist for the functionalization of the carbohydrazide moiety?

Methodological Answer:

  • Cyclization Reactions : Phosphorus oxychloride (POCl₃) promotes cyclization to 1,3,4-oxadiazoles at 120°C via intramolecular dehydration .
  • Thioamide Coupling : Hydrazonyl halides react with tertiary thioamides to form 1,3,4-thiadiazolines, requiring base (e.g., triethylamine) for activation .

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial activity by increasing electrophilicity .
  • Aromatic Substituents : Phenyl or benzylidene groups improve lipophilicity, aiding membrane penetration in anticancer assays .

Q. What protocols validate compound stability under physiological conditions?

Methodological Answer:

  • HPLC Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via peak area reduction .
  • Mass Balance Analysis : Quantify hydrolysis products (e.g., hydrazines) using LC-MS .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

  • Reproduce Conditions : Verify solvent purity (e.g., anhydrous ethanol vs. 95%) and catalyst loading (e.g., nano-ZnO vs. MTAMO) .
  • Scale Effects : Small-scale reactions (<1 mmol) may suffer from higher surface-area-to-volume ratios, reducing yields .

Q. What experimental controls are critical when comparing bioactivity across studies?

Methodological Answer:

  • Standardized Assays : Use WHO-recommended strains (e.g., C. albicans ATCC 90028) and positive controls (e.g., fluconazole for antifungal tests) .
  • Normalize Data : Express activity as μM concentrations (not % inhibition) to account for molecular weight differences among derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.